

Squamocin G structure elucidation and stereochemistry

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Compound of Interest

Compound Name: Squamocin G

Cat. No.: B1668047

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An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of **Squamocin G**

Introduction

Squamocin G is a member of the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. Specifically, it is a C37 acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, three hydroxyl groups, and an α,β -unsaturated γ -lactone moiety. Annonaceous acetogenins, including **Squamocin G**, are renowned for their potent cytotoxic and pesticidal activities, which are primarily attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This potent biological activity has made them significant targets for phytochemical investigation, synthetic chemistry, and drug development.

This guide provides a detailed overview of the technical methodologies employed in the complete structure elucidation and stereochemical assignment of **Squamocin G**, tailored for professionals in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The definitive structure of a natural product is established through a combination of spectroscopic and physicochemical analyses. The data for **Squamocin G** are summarized below.

Table 1: Physicochemical Properties of Squamocin G

Property	Value	Source
Molecular Formula	C ₃₇ H ₆₆ O ₇	--INVALID-LINK--[1]
Molecular Weight	622.9 g/mol	--INVALID-LINK--[1]
Exact Mass	622.48085444 Da	--INVALID-LINK--[1]
Appearance	White powder	--INVALID-LINK--[2]
CAS Number	123123-32-0	--INVALID-LINK--[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Squamocin G

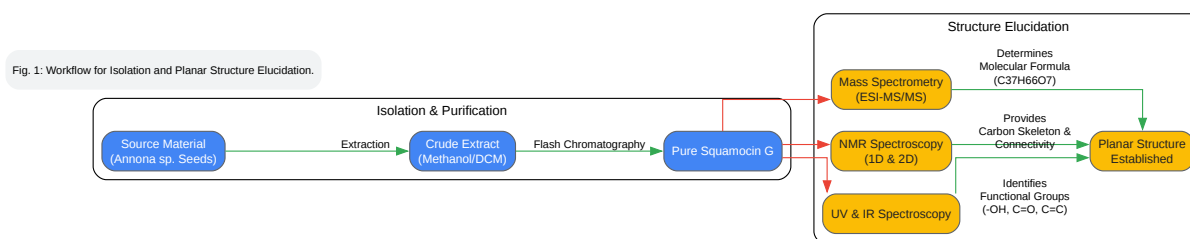
(Spectra recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)[2]

Position	^{13}C (δ , ppm)	^1H (δ , ppm, Multiplicity, J in Hz)
1	174.33	-
2	131.18	-
3	33.2	2.40 (dd, 15.0, 8.2), 2.50 (br d, 15.0)
4	69.99	3.85 (m)
5	37.39	-
6 or 13	25.54/25.61	-
7-12, 27-31	29.10–29.67	-
14	33.32	-
15	74.04	3.39 (m)
16	83.2	3.84–3.93 (m)
17	28.34	-
18, 21	28.88–28.93	-
19 or 20	82.26/82.51	3.84–3.90 (m)
22	24.49	-
23	82.77	3.84–3.93 (m)
24	71.33	3.84–3.93 (m)
25	32.42	-
26	26.03	-
32	31.89	-
33	22.67	-
34	14.10	0.87 (t, 6.9)
35	151.77	7.18 (br s)

36	77.97	5.06 (qq, 6.8, 1.4)
37	19.10	1.44 (d, 6.7)

Structure Elucidation

The planar structure of **Squamocin G** was elucidated through a synergistic application of modern spectroscopic techniques.



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Fig. 1: Workflow for Isolation and Planar Structure Elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the primary method for determining the molecular formula of a natural product. For **Squamocin G**, ESI-MS analysis provides the exact mass, from which the molecular formula $C_{37}H_{66}O_7$ is unequivocally established. Tandem MS (MS/MS) experiments can further provide structural information through characteristic fragmentation patterns, often revealing the loss of water from hydroxyl groups or cleavage at the ether linkages of the THF rings.

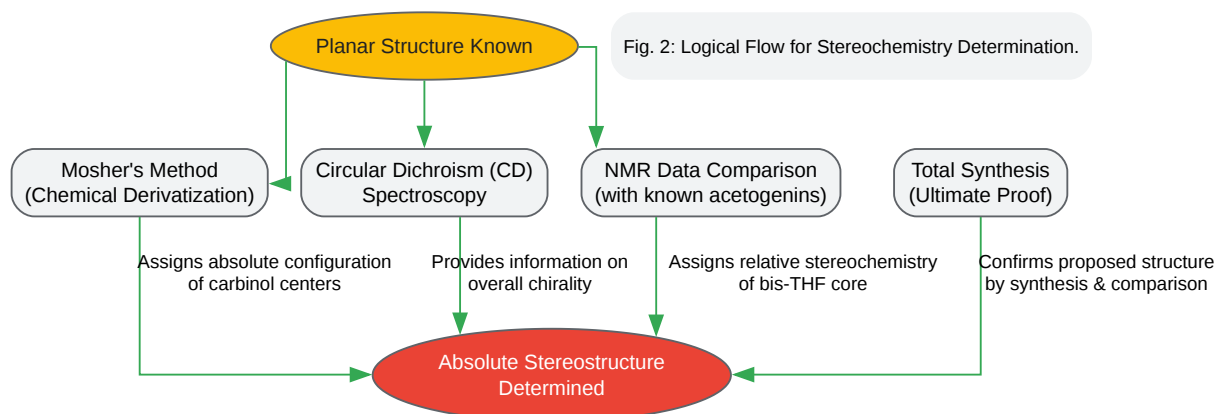
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and connectivity of complex organic molecules.

- ¹H NMR: The proton NMR spectrum (Table 2) reveals key features of **Squamocin G**. The characteristic signals for the α,β -unsaturated γ -lactone ring are observed at δ 7.18 (H-35, olefinic proton), δ 5.06 (H-36, carbinol proton coupled to a methyl group), and δ 1.44 (H-37, methyl group). Protons attached to carbons bearing hydroxyl groups or ether linkages (H-4, H-15, H-16, H-19, H-20, H-23, H-24) resonate in the δ 3.4-3.9 ppm region. The terminal methyl group of the alkyl chain appears as a triplet around δ 0.87 (H-34)[2].
- ¹³C NMR: The carbon spectrum (Table 2) confirms the presence of 37 carbons. The carbonyl carbon (C-1) of the lactone is identified by its downfield shift at δ 174.33. Olefinic carbons of the lactone ring (C-2 and C-35) appear at δ 131.18 and δ 151.77, respectively. The numerous signals in the range of δ 70-84 ppm are characteristic of carbons involved in the bis-THF core and those bearing hydroxyl groups (C-4, C-15, C-16, C-19, C-20, C-23, C-24) [2].
- 2D NMR: While 1D spectra identify the types of protons and carbons, 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece the structure together.
 - COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the tracing of the alkyl chains and spin systems within the THF rings.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the isolated spin systems, such as linking the alkyl chains to the bis-THF core and the lactone moiety.

Stereochemistry Determination

Determining the absolute configuration of the multiple stereocenters in **Squamocin G** is a significant challenge requiring specialized chiroptical and chemical derivatization methods.



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Fig. 2: Logical Flow for Stereochemistry Determination.

Mosher's Method

The absolute configurations of the secondary alcohol centers (e.g., C-4, C-15) are determined using the modified Mosher's method. This involves reacting the alcohol with the two enantiomers of a chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ^1H NMR chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for the protons near the newly formed ester, the absolute configuration of the carbinol center can be assigned. This method was critical in assigning the stereochemistry of various carbinol centers in **Squamocin G** and related acetogenins[3].

Relative Stereochemistry of the THF Core

The relative stereochemistry of the contiguous chiral centers in the bis-THF moiety (e.g., threo/erythro and trans/cis relationships) is often deduced by careful comparison of their ^1H and ^{13}C NMR chemical shifts and coupling constants with those of a vast library of known, stereochemically defined acetogenins. Specific chemical shift patterns and proton coupling constants are diagnostic for particular relative stereochemical arrangements within the THF ring system.

Total Synthesis

The ultimate and most rigorous proof of a proposed structure and its stereochemistry is achieved through total synthesis. While a specific total synthesis for **Squamocin G** is not prominently reported, the syntheses of closely related acetogenins like Squamocin A and D have been accomplished. These syntheses employ stereocontrolled reactions to build the chiral centers and the bis-THF core. By synthesizing a specific stereoisomer and demonstrating that its spectroscopic data (NMR, MS) and optical rotation are identical to those of the natural product, the proposed structure is unequivocally confirmed[4].

Experimental Protocols

Isolation and Purification of Squamocin G

- **Extraction:** Dried and powdered seeds of an *Annona* species (e.g., *Annona atemoya*) are extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and methanol.
- **Partitioning:** The resulting crude extract is concentrated under reduced pressure and then partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to separate compounds based on their solubility. The acetogenins, being lipophilic, typically concentrate in the organic phase.
- **Chromatography:** The organic-soluble fraction is subjected to chromatographic separation. Initial separation is often performed using vacuum liquid chromatography (VLC) or column chromatography over silica gel.
- **Flash Chromatography:** Further purification of fractions containing **Squamocin G** is achieved using an automated flash chromatography system, often monitored by an evaporating light scattering detector (ELSD)[2].
- **Final Purification:** Final purification to yield the pure compound is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in deuterated chloroform (CDCl_3), and chemical shifts are

referenced to the residual solvent signal (δ H 7.26 and δ C 77.0)[2].

- Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer, commonly using heated electrospray ionization in positive ion mode (HESI+)[2].

Mosher's Esterification Protocol (General)

- Reaction Setup: **Squamocin G** (1-2 mg) is dissolved in a dry solvent (e.g., pyridine or CH₂Cl₂) in an NMR tube or a small vial under an inert atmosphere (N₂ or Ar).
- Reagent Addition: A slight excess of (R)-(-)-MTPA chloride is added to one sample, and (S)-(+)-MTPA chloride is added to a separate, identical sample. A catalyst such as 4-dimethylaminopyridine (DMAP) may be added.
- Reaction: The reactions are allowed to proceed at room temperature until completion (monitored by TLC or ¹H NMR).
- Analysis: The crude reaction mixtures are analyzed directly by ¹H NMR. The spectra of the (R)-MTPA ester and the (S)-MTPA ester are carefully assigned, and the chemical shift difference ($\Delta\delta = \delta_S - \delta_R$) for protons on both sides of the carbinol center is calculated to determine the absolute configuration.

Biological Activity and Signaling Pathway

Squamocin G, like other potent acetogenins, exerts its cytotoxic effects primarily by inhibiting mitochondrial Complex I, leading to ATP depletion and inducing apoptosis. Recent studies have elucidated that squamocin can trigger apoptosis through both the intrinsic and extrinsic pathways.

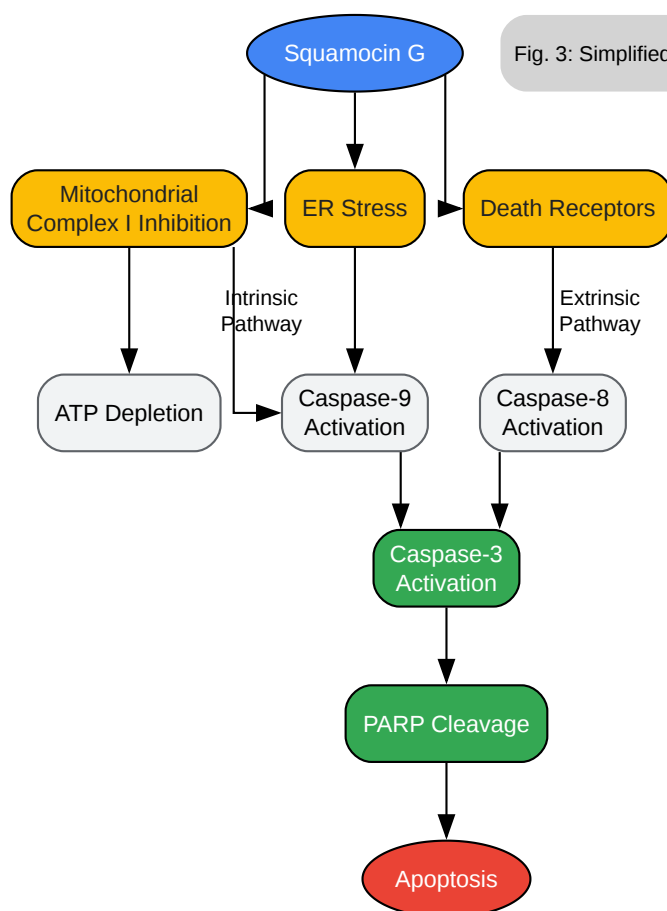


Fig. 3: Simplified Apoptotic Signaling Pathway Induced by Squamocin G.

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Fig. 3: Simplified Apoptotic Signaling Pathway Induced by **Squamocin G**.

The apoptotic cascade involves the activation of initiator caspases, such as caspase-9 (intrinsic/mitochondrial pathway) and caspase-8 (extrinsic/death receptor pathway). Both of these converge to activate the executioner caspase, caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death[5]. Additionally, squamocin has been shown to induce G1 phase cell cycle arrest and trigger endoplasmic reticulum (ER) stress, which can also contribute to its pro-apoptotic effects[5][6].

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